molecular formula C17H21N3O2S2 B12345475 (5Z)-3-(3-methoxypropyl)-5-[(3-phenylpyrazolidin-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-(3-methoxypropyl)-5-[(3-phenylpyrazolidin-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12345475
M. Wt: 363.5 g/mol
InChI Key: XMBJENOQXKSDMW-UVTDQMKNSA-N
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Description

(5Z)-3-(3-methoxypropyl)-5-[(3-phenylpyrazolidin-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound features a unique structure with a thiazolidinone core, a methoxypropyl group, and a phenylpyrazolidinylmethylidene substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-methoxypropyl)-5-[(3-phenylpyrazolidin-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Methoxypropyl Group: This step involves the alkylation of the thiazolidinone core with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Phenylpyrazolidinylmethylidene Substituent: This can be done by reacting the intermediate with 3-phenylpyrazolidine-4-carbaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include using continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It may serve as a building block for the synthesis of novel materials with specific properties.

Biology

    Antimicrobial Activity: Thiazolidinone derivatives are known for their antimicrobial properties, and this compound may exhibit similar activity.

    Anti-inflammatory Activity: The compound could be investigated for its potential to reduce inflammation.

Medicine

    Anticancer Activity: Due to its structural similarity to other bioactive thiazolidinones, it may have potential as an anticancer agent.

    Drug Development: It can be a lead compound for the development of new pharmaceuticals.

Industry

    Agriculture: The compound may be used in the development of agrochemicals.

    Cosmetics: It could be explored for use in cosmetic formulations due to its potential biological activities.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-methoxypropyl)-5-[(3-phenylpyrazolidin-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone core can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The methoxypropyl and phenylpyrazolidinylmethylidene groups may enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-(3-methoxypropyl)-5-[(3-phenylpyrazolidin-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a thioxo group instead of a sulfanylidene group.

    (5Z)-3-(3-methoxypropyl)-5-[(3-phenylpyrazolidin-4-yl)methylidene]-2-oxo-1,3-thiazolidin-4-one: Similar structure but with an oxo group instead of a sulfanylidene group.

Uniqueness

The presence of the sulfanylidene group in (5Z)-3-(3-methoxypropyl)-5-[(3-phenylpyrazolidin-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one distinguishes it from other similar compounds. This unique feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H21N3O2S2

Molecular Weight

363.5 g/mol

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[(3-phenylpyrazolidin-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H21N3O2S2/c1-22-9-5-8-20-16(21)14(24-17(20)23)10-13-11-18-19-15(13)12-6-3-2-4-7-12/h2-4,6-7,10,13,15,18-19H,5,8-9,11H2,1H3/b14-10-

InChI Key

XMBJENOQXKSDMW-UVTDQMKNSA-N

Isomeric SMILES

COCCCN1C(=O)/C(=C/C2CNNC2C3=CC=CC=C3)/SC1=S

Canonical SMILES

COCCCN1C(=O)C(=CC2CNNC2C3=CC=CC=C3)SC1=S

Origin of Product

United States

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